1,7-Diamino-3,5-dimethyladamantane

説明

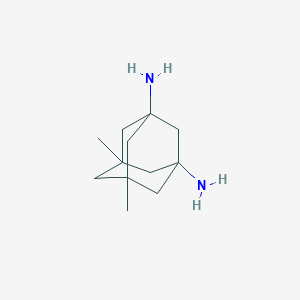

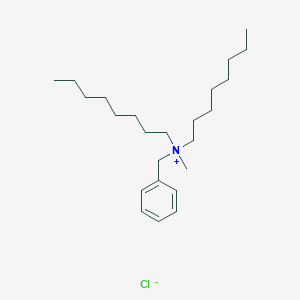

1,7-Diamino-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H22N2 . It contains a total of 38 bonds, including 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .

Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been described, with a yield of 87% . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas with yields between 63% and 99% .Molecular Structure Analysis

The molecular structure of 1,7-Diamino-3,5-dimethyladamantane includes 38 bonds in total, with 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) . The molecule contains 36 atoms in total, including 22 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Chemical Reactions Analysis

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas . The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .科学的研究の応用

Understanding Dementia Treatment

1,7-Diamino-3,5-dimethyladamantane, known under the name Memantine, has been investigated for its efficacy and tolerability in patients with mild to moderate dementia syndrome. A double-blind placebo-controlled study demonstrated significant improvements in dementia-induced disturbances, showcasing memantine's potential as an effective treatment option for dementia patients (Görtelmeyer & Erbler, 1992).

Exploring Coma Therapy

Research has explored the use of 1,7-Diamino-3,5-dimethyladamantane (also known as Memantine) in symptomatic therapy for patients in coma with brain stem symptoms. Studies have shown that memantine can lead to improvements in the condition of coma patients, indicating its potential use in the treatment of cerebral coma (Miltner, 1982).

Metabolism and Excretion of Fragrances

1,7-Diamino-3,5-dimethyladamantane's metabolic and excretory pathways have been studied in the context of fragrance compounds. Research on 7-hydroxycitronellal, a related compound, has provided insights into the metabolism and excretion kinetics of such substances, contributing to the understanding of fragrance compound metabolism in humans (Stoeckelhuber et al., 2017).

将来の方向性

特性

IUPAC Name |

5,7-dimethyladamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINWPLSLFZOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Diamino-3,5-dimethyladamantane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)